molecular formula C19H27N3O4 B4328343 METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4328343
M. Wt: 361.4 g/mol
InChI Key: FYRLOSRUKSDEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[2-(1-adamantyloxy)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Adamantyloxy Group: The adamantyloxy group can be introduced via a nucleophilic substitution reaction using an adamantyl halide and an appropriate nucleophile.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyloxy group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Products may include oxidized derivatives of the adamantyloxy group.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-({[2-(1-adamantyloxy)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyloxy group may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyethylamino)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-phenylethylamino)-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-({[2-(1-adamantyloxy)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the adamantyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

methyl 5-[2-(1-adamantyloxy)ethylcarbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-22-16(18(24)25-2)8-15(21-22)17(23)20-3-4-26-19-9-12-5-13(10-19)7-14(6-12)11-19/h8,12-14H,3-7,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRLOSRUKSDEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCOC23CC4CC(C2)CC(C4)C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 5
METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 3-{[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.